((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C24H18ClFN4O5 and its molecular weight is 496.88. The purity is usually 95%.
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Scientific Research Applications
Influenza Virus Inhibition
- Synthesis and Application: A study by Vedula et al. (2010) explored the synthesis of novel nucleosides, including derivatives of the specified compound, as potent inhibitors of the influenza virus. This research indicates the compound's potential application in treating influenza infections through targeted viral inhibition (Vedula et al., 2010).
HIV Research
- Synthesis for HIV Inhibition Studies: Rosenquist Å et al. (1996) described the synthesis of enantiomerically pure compounds related to the specified chemical, for potential application in inhibiting HIV. However, their findings showed these compounds to be inactive against HIV, highlighting the complexity of drug discovery in this area (Rosenquist Å et al., 1996).
Probing Adenylyl Cyclases
- Synthesis for Biological Studies: Emmrich et al. (2010) synthesized a stable, fluorescent-labeled ATP analog, closely related to the specified compound. This research aimed at studying the binding site and function of adenylyl cyclases, essential for understanding cellular signaling pathways (Emmrich et al., 2010).
Cancer Research
- Evaluating DNA Repair Enzymes in Tumors: Schirrmacher et al. (2002) conducted a study synthesizing labelled derivatives of the compound to quantify the MGMT status in tumor tissues. This approach is crucial in understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).
Mechanism of Action
Target of Action
Given that it is a purine nucleoside analog , it is likely to target enzymes involved in DNA synthesis, such as DNA polymerase.
Mode of Action
The compound, being a purine nucleoside analog, is likely to interfere with DNA synthesis . It may incorporate into the growing DNA chain during replication, causing premature termination or introducing mutations.
Biochemical Pathways
The compound, once incorporated into the DNA, can disrupt several biochemical pathways. It can inhibit DNA replication, leading to cell cycle arrest. It can also induce apoptosis, a form of programmed cell death .
Result of Action
The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This can lead to the death of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17+,19-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXIUBHNOYWBNO-ZRAXVTTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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